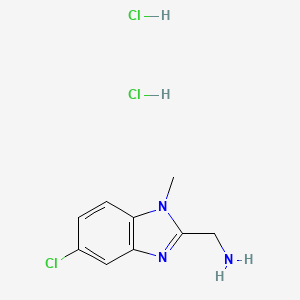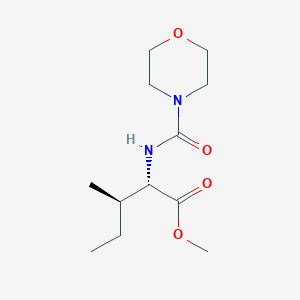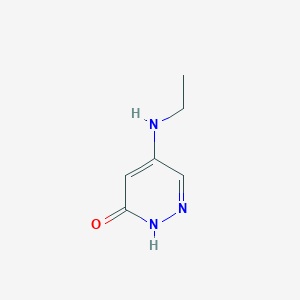
Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzofurans.
Applications De Recherche Scientifique
Chemistry and Biology: Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate is used as a building block in organic synthesis and as a precursor for more complex molecules. Its biological activity has been explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of benzofuran compounds exhibit significant biological activities, such as anti-tumor, antibacterial, and antioxidant effects. These properties make them valuable candidates for drug development.
Industry: In the chemical industry, this compound is utilized in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The amino group plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets can vary depending on the specific application and derivatives involved.
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: These compounds share the benzofuran core structure but may differ in substituents and functional groups.
Indole derivatives: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: Methyl 2-(4-amino-octahydro-1-benzofuran-2-yl)acetate stands out due to its specific structural features, such as the presence of the amino group at the 4-position, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Propriétés
IUPAC Name |
methyl 2-(4-amino-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)6-7-5-8-9(12)3-2-4-10(8)15-7/h7-10H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAEERCEJJJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2C(CCCC2O1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Z)-but-2-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7934003.png)













